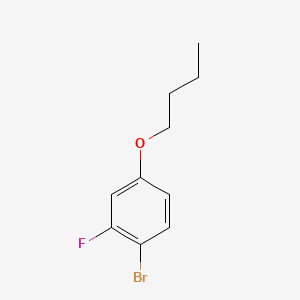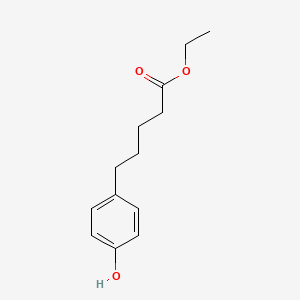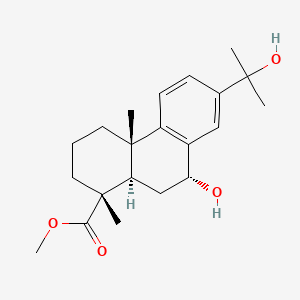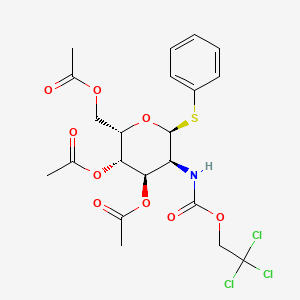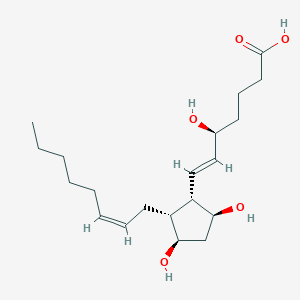
5-F2t-IsoP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-F2t-IsoP is a type of F2-Isoprostane, which are major biomarkers of oxidative stress . These molecules are known to regulate excitatory neurotransmitter release in ocular tissues . They are abundantly produced in mammals, but their pharmacological actions on neurotransmitter release remain largely unknown .
Synthesis Analysis
The generation of 5-F2t-IsoP is through non-enzymatic oxygenation of polyunsaturated fatty acids (PUFA) initiated by free radical attack, leading to lipid peroxidation . This process is independent of the cyclooxygenase (COX) enzyme, with a minor contribution by inducible COX-2 peroxidation of the autacoids .Molecular Structure Analysis
The 5-F2t-IsoP molecule contains a total of 59 bond(s) . The systematic name for 5-F2t-IsoP is 5R,9R,11S-trihydroxy-6E,14Z-prostadienoic acid-cyclo [8R,12S] . The exact mass of 5-F2t-IsoP is 354.240625 and its formula is C20H34O5 .Chemical Reactions Analysis
5-F2t-IsoP and its 5-epimer, both inhibit K±evoked [3H]D-aspartate release in isolated bovine retina . This suggests that these molecules have a significant role in neurotransmitter release.Physical And Chemical Properties Analysis
The 5-F2t-IsoP molecule contains a total of 59 bond(s), 25 non-H bond(s), 3 multiple bond(s), 12 rotatable bond(s), 3 double bond(s), 1 five-membered ring(s), 1 carboxylic acid(s) (aliphatic), 4 hydroxyl group(s) and 3 secondary alcohol(s) .Scientific Research Applications
Vasomotor Effects : 5-F2t-IsoP has been studied for its effects on the vasculature. It was found that 5-F2t-IsoP and its 5-epimer do not affect the basal tone of various vessels, such as the rat thoracic aorta, the human internal mammary artery, and the human saphenous vein, unlike other F2-isoprostanes like 15-F2t-IsoP (Marlière et al., 2002). This suggests that 5-F2t-IsoP is unlikely to be involved in the pathogenesis of vascular diseases.
Impact on Neurotransmitter Release : Research has indicated that 5-F2t-IsoP can influence neurotransmitter release in the retina. For instance, 5-F2t-IsoP and its epimer were shown to modulate the release of [3H]D-aspartate in isolated bovine retina, hinting at possible roles in ocular physiology or pathophysiology (Jamil et al., 2011).
Involvement in Oxidative Stress : F2-isoprostanes, including 5-F2t-IsoP, are known biomarkers of oxidative stress and have been associated with various diseases. The quantification of these compounds can offer insights into the oxidative state in vivo, which is important for understanding disease mechanisms and progression. For example, F2-dihomo-isoprostanes, related compounds, have been proposed as early biomarkers of lipid oxidative damage in conditions like Rett syndrome (De Felice et al., 2011).
Potential Hormonal Activity : The synthesis and characterization of enantiomerically pure diastereomers of 5-F2t-isoprostane have led to suggestions that these compounds might act as human hormones. This hypothesis is based on the structural and functional properties of these molecules (Taber, Kanai & Pina, 1999).
Mechanism of Action
The 5-F2-IsoP epimer pair, 5-F2t-IsoP and its 5-epimer, both inhibit K±evoked [3H]D-aspartate release in isolated bovine retina, with prostanoid receptors playing a role in this inhibition . The trans-orientation of the allylic hydroxyl group at position C5 accounts for the apparent biphasic response exhibited by 5-F2t-IsoP on excitatory neurotransmitter release .
Safety and Hazards
The overproduction of 5-F2t-IsoP is generally regarded as disadvantageous to health . Numerous metabolic disorders and pathophysiological diseases such as cardiac ischemia–reperfusion, atherosclerosis, neurodegenerative diseases, and cancer are frequently associated with elevated plasma F2-IsoPs . Nurses using formaldehyde in the absence of the under vacuum sealing system have higher levels of 5-F2t-IsoP .
properties
IUPAC Name |
(E,5S)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(Z)-oct-2-enyl]cyclopentyl]-5-hydroxyhept-6-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-4-5-6-7-10-16-17(19(23)14-18(16)22)13-12-15(21)9-8-11-20(24)25/h6-7,12-13,15-19,21-23H,2-5,8-11,14H2,1H3,(H,24,25)/b7-6-,13-12+/t15-,16+,17-,18+,19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCPXIZGLPAGEV-VOMLHDSDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC1C(CC(C1C=CC(CCCC(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C[C@H]1[C@@H](C[C@@H]([C@H]1/C=C/[C@H](CCCC(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-F2t-IsoP | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

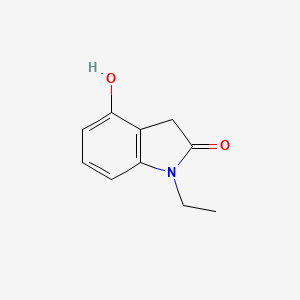
![N~1~-[6,7-Dichloro-3-(2-phenylethenyl)quinoxalin-2-yl]-N~1~,N~3~,N~3~-trimethylpropane-1,3-diamine](/img/structure/B599947.png)
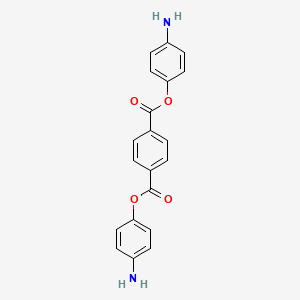

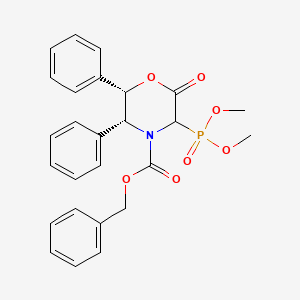
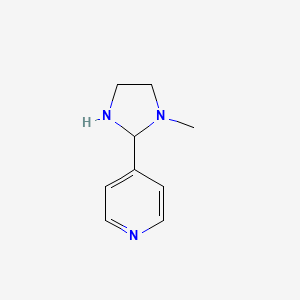
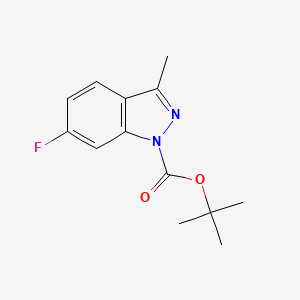
![4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B599956.png)
